Methyl 2-chlorooxazole-4-carboxylate
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Description
“Methyl 2-chlorooxazole-4-carboxylate” is a chemical compound with the empirical formula C5H4ClNO3 . It has a molecular weight of 161.54 . It is usually sold in solid form .
Molecular Structure Analysis
The SMILES string of “this compound” is O=C(OC)C1=COC(Cl)=N1 . The InChI is 1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 240.1±32.0 °C at 760 mmHg . The flash point is 99.0±25.1 °C .Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 2-chlorooxazole-4-carboxylate has been studied for its photochemical properties and vibrational spectra. Lopes et al. (2011) synthesized and analyzed a related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, using FTIR spectroscopy in cryogenic matrices. This study provided insights into the photoisomerization of isoxazoles to oxazoles, highlighting the compound's potential in photochemical applications (Lopes, S., et al., 2011).
Synthesis of Isoxazole-fused Heterocycles
This compound serves as a precursor for synthesizing various isoxazole-fused heterocycles. Roy et al. (2004) detailed the bromination of this compound, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy, A. K., et al., 2004).
Versatility as an Intermediate for Substituted Oxazoles
The versatility of this compound as an intermediate for synthesizing substituted oxazoles has been demonstrated. Hodgetts and Kershaw (2002) utilized a sequence of halogenation and palladium-catalyzed coupling reactions for the synthesis of variously substituted oxazoles (Hodgetts, K., & Kershaw, M. T., 2002).
Relay Catalysis in Synthesis
This compound has been used in relay catalysis for synthesizing methyl 4-aminopyrrole-2-carboxylates. Galenko et al. (2015) described a one-pot synthesis approach using a FeCl2/Et3N binary catalytic system, demonstrating its application in organic synthesis (Galenko, E., et al., 2015).
Isoxazole-4-carboxylic Acids Derivatives Synthesis
Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. Their findings open new avenues for the synthesis of related carboxylic acid derivatives (Serebryannikova, A. V., et al., 2019).
Properties
IUPAC Name |
methyl 2-chloro-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOHBOUJBPEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586058 |
Source
|
Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-35-8 |
Source
|
Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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